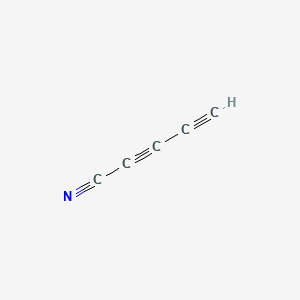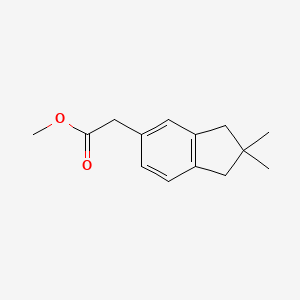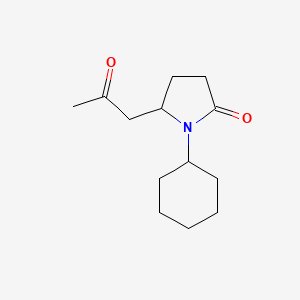
1-Cyclohexyl-5-(2-oxopropyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-5-(2-oxopropyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones Pyrrolidinones are known for their versatile applications in various fields, including medicinal chemistry and industrial processes
Métodos De Preparación
The synthesis of 1-Cyclohexyl-5-(2-oxopropyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of cyclohexylamine with 2-oxopropyl bromide in the presence of a base, followed by cyclization to form the pyrrolidinone ring. The reaction conditions typically include a solvent such as ethanol and a temperature range of 50-70°C .
Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound. These methods often employ catalysts and controlled reaction environments to ensure consistent production quality .
Análisis De Reacciones Químicas
1-Cyclohexyl-5-(2-oxopropyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperatures ranging from -10°C to 100°C, and catalysts such as palladium on carbon .
Aplicaciones Científicas De Investigación
1-Cyclohexyl-5-(2-oxopropyl)pyrrolidin-2-one has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research has explored its potential as a pharmaceutical intermediate in the development of drugs targeting neurological disorders.
Industry: It is utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Cyclohexyl-5-(2-oxopropyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects in the case of drug development.
Comparación Con Compuestos Similares
1-Cyclohexyl-5-(2-oxopropyl)pyrrolidin-2-one can be compared with other pyrrolidinone derivatives such as:
1-Cyclohexyl-2-pyrrolidinone: Known for its use as a high-boiling aprotic solvent.
Pyrrolidin-2-one, 5-[2-butyrylethyl]: Utilized in the synthesis of bioactive molecules.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
58804-57-2 |
|---|---|
Fórmula molecular |
C13H21NO2 |
Peso molecular |
223.31 g/mol |
Nombre IUPAC |
1-cyclohexyl-5-(2-oxopropyl)pyrrolidin-2-one |
InChI |
InChI=1S/C13H21NO2/c1-10(15)9-12-7-8-13(16)14(12)11-5-3-2-4-6-11/h11-12H,2-9H2,1H3 |
Clave InChI |
VPTVTMCMGIHCME-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1CCC(=O)N1C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-Hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-2-methoxybenzamide](/img/structure/B14615336.png)

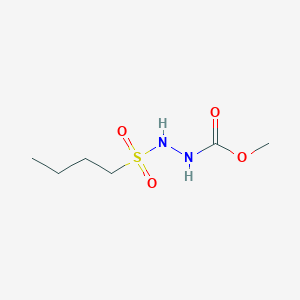

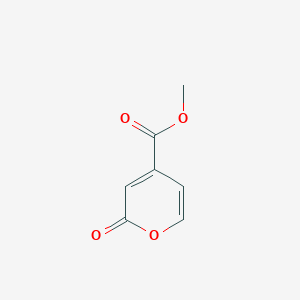
![3-(Morpholin-4-yl)pyrido[4,3-e][1,2,4]triazine](/img/structure/B14615387.png)
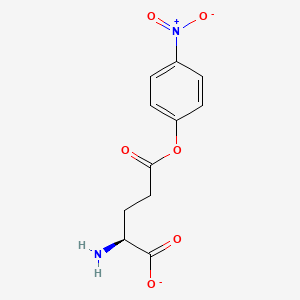
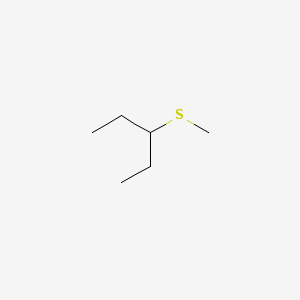
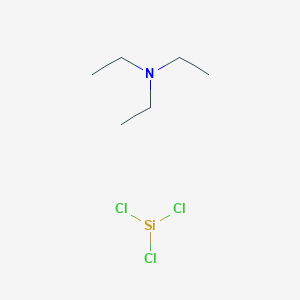
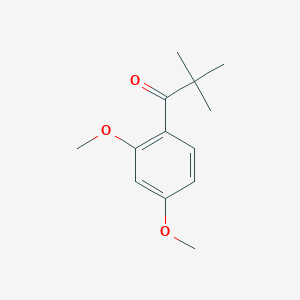
![3,7-dimethyl-1H-benzo[g]pteridine-2,4-dione](/img/structure/B14615412.png)
![2,2,4,4-Tetramethyl-3-[(2,2,4,4-tetramethylpentan-3-yl)disulfanyl]pentane](/img/structure/B14615420.png)
